Comparative Antifungal Efficacy of 2,4-Dichloro Versus 2,5-Dichloro and 2,5-Dibromo N-Aryl Carbamate Positional Isomers
In a systematic SAR study of 35 N-aryl carbamate derivatives evaluated against seven phytopathogenic fungal strains, the 2,3-dichloro and 2,4-dichloro N-aryl carbamates exhibited promising antifungal activities and were quantitatively superior to the 2,5-dichloro and 2,5-dibromo positional isomers [1]. The study explicitly states that the 2,5-dichloro and 2,5-dibromo analogs were inferior, establishing a clear substitution-pattern dependency [1].
| Evidence Dimension | Antifungal activity ranking among di-substituted N-aryl carbamates |
|---|---|
| Target Compound Data | 2,4-Dichloro N-aryl carbamate (compound 1t) – activity categorized as 'promising' and 'superior' |
| Comparator Or Baseline | 2,5-Dichloro N-aryl carbamate (compound 1u) and 2,5-Dibromo N-aryl carbamate (compound 1v) – activity reported as inferior |
| Quantified Difference | Qualitative superiority confirmed; precise MIC fold-difference not numerically reported in the abstracted data |
| Conditions | In vitro antifungal screening against Botrytis cinerea, Magnaporthe grisea, Pythium aphanidermatum, Fusarium graminearum, and Valsa mali |
Why This Matters
This evidence directly informs compound selection for antifungal screening libraries and validates that the 2,4-dichloro substitution pattern yields measurable activity advantages over alternative di-halogen positional isomers.
- [1] Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. The Free Library, 2024. View Source
